(S)-1-(2-Chlorophenyl)-n-methylethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNECVWVMFIRG-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Cl)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 1 2 Chlorophenyl N Methylethan 1 Amine
Strategies for Stereoselective Chiral Amine Synthesis
Stereoselective synthesis aims to directly produce the desired (S)-enantiomer, minimizing the formation of the unwanted (R)-enantiomer and thus avoiding the need for subsequent separation steps.
Reductive Amination Approaches to Chiral Secondary Amines
Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.comyoutube.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comharvard.edu For the synthesis of (S)-1-(2-Chlorophenyl)-N-methylethan-1-amine, this typically involves the reaction of 2'-chloroacetophenone (B1665101) with methylamine (B109427).
To achieve stereoselectivity, chiral reducing agents or chiral catalysts are employed. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion in the presence of the ketone starting material. masterorganicchemistry.comcommonorganicchemistry.com
| Reagent | Solvent | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol (B129727) (MeOH) | Not sensitive to water. Lewis acids like Ti(iPrO)4 or ZnCl2 can be added to improve yields for less reactive substrates. commonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Sensitive to water and not highly compatible with methanol. commonorganicchemistry.com |
| Sodium Borohydride (NaBH4) | Methanol (MeOH), Ethanol (EtOH) | Can reduce aldehydes and ketones, so it is typically added after the imine has fully formed. commonorganicchemistry.com |
The direct reductive amination of acetophenone (B1666503) analogues with N-methylaniline using trichlorosilane (B8805176) as the reducing agent has been shown to be an effective method for producing tertiary amines. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the reaction.
Chemo-Enzymatic Catalysis for Enantioselective Production of Chiral Amines
Chemo-enzymatic methods combine the advantages of both chemical and enzymatic catalysis to achieve high enantioselectivity and yield. These approaches often involve the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
Lipases are commonly used enzymes in these processes. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the kinetic resolution of various primary amines through acylation. organic-chemistry.org In a typical chemo-enzymatic dynamic kinetic resolution (DKR), a ruthenium catalyst is used for the in-situ racemization of the slower-reacting enantiomer, while a lipase selectively acylates the other enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. organic-chemistry.org
Biocatalytic Pathways for Enantioselective Amine Synthesis (e.g., ω-Transaminase-Mediated Processes)
Biocatalytic methods employing enzymes such as ω-transaminases (ω-TAs) offer a highly selective and environmentally friendly route to chiral amines. mdpi.comelsevierpure.comnih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone, producing a chiral amine with high enantiomeric excess. mdpi.com
For the synthesis of this compound, a suitable prochiral ketone would be 2'-chloroacetophenone. An (S)-selective ω-transaminase would then be used to catalyze the amination of this ketone. The reaction equilibrium can be unfavorable, and product inhibition can occur, so strategies such as using an excess of the amino donor or removing the ketone byproduct are often employed to drive the reaction to completion. elsevierpure.comnih.gov
| Method | Enzyme Type | Key Features |
| Kinetic Resolution | (S)-ω-TA | Maximum theoretical yield of 50%. mdpi.com |
| Asymmetric Synthesis | (S)-ω-TA | Uses a pro-chiral ketone to produce the (S)-amine. |
| Deracemization | (R)-ω-TA and (S)-ω-TA | Converts a racemic amine to a single enantiomer. |
Asymmetric Synthesis via Catalytic Hydrogenation and Dynamic Kinetic Resolution of Precursors
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds. okayama-u.ac.jp In the context of producing this compound, this would typically involve the hydrogenation of a prochiral imine precursor, derived from 2'-chloroacetophenone and methylamine. The stereoselectivity is controlled by a chiral catalyst, often a transition metal complex with a chiral ligand. dicp.ac.cnnih.gov Palladium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly used. okayama-u.ac.jpdicp.ac.cn
Dynamic kinetic resolution (DKR) can be coupled with asymmetric hydrogenation to convert a racemic starting material completely into a single enantiomeric product. wikipedia.orgmdpi.com In this process, the unreacted enantiomer is continuously racemized in situ, allowing the chiral catalyst to hydrogenate it to the desired product. For a DKR to be efficient, the rate of racemization should be comparable to or faster than the rate of the kinetic resolution.
Classical and Modern Chiral Resolution Techniques
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org While this method has the disadvantage of a maximum 50% yield for the desired enantiomer from the racemate, it remains a widely used technique in both laboratory and industrial settings.
Diastereomeric Salt Formation with Chiral Resolving Agents
The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.com
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.orgresearchgate.netacs.org The choice of resolving agent and solvent is crucial for achieving efficient separation of the diastereomers. After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. pbworks.com
| Chiral Resolving Agent | Application |
| (+)-Tartaric acid | Resolution of racemic bases. libretexts.orglibretexts.org |
| (-)-Mandelic acid | Resolution of racemic bases. libretexts.orglibretexts.org |
| (+)-Camphor-10-sulfonic acid | Resolution of racemic bases. libretexts.orglibretexts.org |
The efficiency of the resolution can be influenced by factors such as the solvent system and the temperature of crystallization. Multiple recrystallizations may be necessary to achieve high enantiomeric purity. missouri.edu
Crystallization-Based Enantiomeric Separation
One of the most established methods for separating a racemic mixture of chiral amines into its constituent enantiomers is through the formation of diastereomeric salts. wikipedia.orgsemanticscholar.org This technique relies on reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. wikipedia.orgpbworks.com
The reaction of a racemic amine, such as (±)-1-(2-Chlorophenyl)-N-methylethan-1-amine, with a chiral acid like L-(+)-tartaric acid results in the formation of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. pbworks.comrsc.org Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. pbworks.comulisboa.pt This solubility difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor. rsc.orgulisboa.pt After separation by filtration, the desired amine enantiomer can be recovered by treating the isolated salt with a base to neutralize the chiral acid. pbworks.com
The efficiency of this separation is highly dependent on the choice of resolving agent and the crystallization solvent. wikipedia.org For aromatic amines, a variety of chiral acids have been used effectively. ulisboa.ptresearchgate.net
Table 1: Examples of Chiral Resolving Agents for Amines
| Resolving Agent | Type | Common Solvents |
| (+)-Tartaric Acid | Acid | Methanol, Ethanol, Water |
| (-)-Dibenzoyl-L-tartaric acid | Acid | Acetone, Ethyl Acetate |
| (1R)-(-)-10-Camphorsulfonic acid | Acid | Isopropanol (B130326), Acetonitrile (B52724) |
| (S)-(+)-Mandelic Acid | Acid | Ethanol, Water |
This table presents common resolving agents used for chiral amines, illustrating the types of compounds and solvents typically employed in diastereomeric salt crystallization.
Chromatographic Chiral Resolution Methods
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used analytical and preparative technique for separating enantiomers. merckmillipore.comphenomenex.commdpi.com This method relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase. nih.gov
For the separation of chiral amines like this compound, polysaccharide-based CSPs are particularly effective. yakhak.org These CSPs, typically derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, create complex chiral pockets and surfaces. nih.govyakhak.org The enantiomers of the amine interact with the CSP through a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. One enantiomer will have a stronger or more prolonged interaction with the CSP, leading to a longer retention time and enabling separation from the other enantiomer. mdpi.com
The choice of mobile phase is crucial for achieving good resolution. nih.gov In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. mdpi.com The addition of small amounts of an acidic or basic modifier can significantly improve peak shape and resolution for amine compounds. nih.gov
Table 2: Influence of Mobile Phase on Chiral Amine Separation via HPLC
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (Hexane/Ethanol) | Effect on Resolution |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | Baseline separation of many aromatic amines. yakhak.org |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 95:5 | Increased retention times, may improve resolution for weakly interacting enantiomers. mdpi.com |
| Amylose tris(3,5-dimethylphenylcarbamate) | 80:20 | Lower retention times, useful for strongly retained compounds. |
| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 with 0.1% acidic additive | Improved peak shape and resolution for basic amines. nih.gov |
This table illustrates how adjustments to the mobile phase can optimize the separation of chiral amines on common polysaccharide-based CSPs.
Advanced Synthetic Protocols and Process Intensification
Modern synthetic chemistry increasingly focuses on developing more efficient, sustainable, and scalable methods for producing high-value molecules. For chiral amines, this involves creating robust multistep syntheses and leveraging process intensification technologies like continuous flow reactions.
Multistep Synthetic Routes for Amines and Derivatives
A common and versatile method for synthesizing secondary chiral amines is through the reductive amination of a prochiral ketone. wikipedia.orgresearchgate.net For this compound, a plausible multistep route begins with 2'-chloroacetophenone.
The key steps in this synthetic sequence are:
Imine Formation: The carbonyl group of 2'-chloroacetophenone is reacted with a primary amine, methylamine, to form an intermediate imine. This reaction is often catalyzed by a mild acid.
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to form the final secondary amine.
To achieve the desired (S)-enantiomer, the reduction step must be stereoselective. This can be accomplished in several ways:
Asymmetric Reduction: Using a chiral reducing agent or, more commonly, a metal catalyst with a chiral ligand, the imine can be reduced asymmetrically to favor the formation of the (S)-enantiomer. researchgate.net
Biocatalysis: Enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the reductive amination of ketones with high enantioselectivity. nih.gov Screening a library of IREDs could identify an enzyme that selectively produces the (S)-amine from 2'-chloroacetophenone and methylamine. nih.gov
Non-selective Reduction and Resolution: The imine can be reduced with a non-chiral reducing agent (e.g., sodium borohydride) to produce a racemic mixture of the amine. This racemic product is then subjected to one of the chiral resolution methods described previously (crystallization or chromatography) to isolate the (S)-enantiomer.
In some complex syntheses, it may be necessary to use protecting groups to prevent unwanted side reactions with other functional groups on the molecule.
Continuous Flow Reaction Methodologies for Amine Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. whiterose.ac.ukukri.org These benefits are particularly relevant for the manufacture of pharmaceutical intermediates. ukri.org Multistep syntheses, such as the reductive amination described above, can be translated into a continuous flow process. mit.edu
In a typical setup, streams of reactants are pumped through a series of interconnected reactors, often packed-bed reactors containing immobilized catalysts or reagents. d-nb.infonih.gov For chiral amine synthesis, this could involve:
A first reactor where the ketone (2'-chloroacetophenone) and methylamine are mixed and passed through a catalyst bed to form the imine.
The output stream is then mixed with a reducing agent and directed into a second reactor containing an immobilized chiral catalyst or biocatalyst (e.g., an IRED) to perform the asymmetric reduction. d-nb.infonih.gov
This integrated approach minimizes the handling of unstable intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. whiterose.ac.uk Biocatalytic cascades in continuous flow systems are particularly powerful, enabling the synthesis of a wide range of primary and secondary amines from simple starting materials like alcohols. d-nb.infonih.gov Process intensification can be further achieved by integrating in-situ product removal, which can drive reaction equilibria toward higher conversions. researchgate.netnih.gov
Table 3: Parameters for a Generic Continuous Flow Reductive Amination
| Parameter | Description | Typical Value/Condition |
| Reactor Type | Packed-Bed Reactor (PBR), Microreactor | - |
| Catalyst | Immobilized metal catalyst or biocatalyst (e.g., IRED) | - |
| Substrate 1 | Ketone (e.g., 2'-chloroacetophenone) | 0.1 - 0.5 M solution |
| Substrate 2 | Amine (e.g., Methylamine) | 1.2 - 3.0 equivalents |
| Flow Rate | Determines residence time | 0.1 - 1.0 mL/min |
| Temperature | Optimized for catalyst stability and reaction rate | 25 - 60 °C |
| Pressure | Used to keep reagents in the liquid phase | 1 - 10 bar |
| Outcome | High yield and enantiomeric excess (ee) | >95% yield, >99% ee |
This table outlines typical parameters for a continuous flow process designed for the asymmetric synthesis of a chiral amine, demonstrating the control and efficiency of this methodology.
Reaction Mechanisms and Transformations of the S 1 2 Chlorophenyl N Methylethan 1 Amine Moiety
Fundamental Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the secondary amine group makes it both nucleophilic and basic, driving its characteristic reactions.
The reaction between a secondary amine like (S)-1-(2-Chlorophenyl)-N-methylethan-1-amine and an acyl chloride is a classic method for forming N,N-disubstituted amides. chemistrystudent.com This transformation proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.comdocbrown.info The high reactivity of acyl chlorides is due to the significant positive charge on the carbonyl carbon, induced by the electronegative oxygen and chlorine atoms. chemguide.co.uk
The mechanism involves two primary stages:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This breaks the carbon-oxygen π bond, transferring the electrons to the oxygen and forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen. chemguide.co.uk
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated. chemguide.co.ukchemguide.co.uk A base, often a second molecule of the amine reactant or an added non-nucleophilic base like pyridine, then deprotonates the nitrogen atom to yield the final, neutral amide product and an ammonium (B1175870) salt. chemguide.co.ukstackexchange.com
Table 1: Mechanistic Steps of Acylation with Acyl Chlorides
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | The amine's nitrogen lone pair performs a nucleophilic attack on the carbonyl carbon. savemyexams.com | Tetrahedral Intermediate |
| 2 | The carbon-oxygen double bond reforms, expelling the chloride ion. chemguide.co.uk | Positively charged amide, Chloride ion |
| 3 | A base removes the proton from the nitrogen to neutralize the product. chemguide.co.uk | Final N,N-disubstituted amide |
For instance, reacting this compound with ethanoyl chloride would produce N-((S)-1-(2-chlorophenyl)ethyl)-N-methylethanamide. libretexts.org
The reaction of amines with carbonyl compounds (aldehydes and ketones) is a condensation reaction that typically forms compounds with a carbon-nitrogen double bond. jove.com However, the structure of the product depends on the type of amine used. Primary amines (R-NH2) react with aldehydes and ketones to form imines (also known as Schiff bases). libretexts.org
In contrast, secondary amines, such as this compound, react with enolizable aldehydes and ketones under mildly acidic conditions to form enamines, not imines. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com An enamine is a compound containing an amino group attached to a carbon-carbon double bond. masterorganicchemistry.com
The mechanism for both processes initially involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. jove.comlibretexts.org This is followed by acid-catalyzed dehydration to form a resonance-stabilized iminium ion. libretexts.org Because a secondary amine lacks a second proton on the nitrogen atom to be eliminated to form a C=N bond, a proton is instead removed from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine. chemistrysteps.commasterorganicchemistry.com
The synthesis of a secondary amine like this compound can be achieved from a corresponding amide precursor. This transformation involves the reduction of the amide's carbonyl group (C=O) to a methylene (B1212753) group (CH2). A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this conversion.
The synthesis would start with an appropriate N,N-disubstituted amide, for example, N-((S)-1-(2-chlorophenyl)ethyl)-N-methylformamide. The reduction process effectively converts the C=O group of the amide into a CH2 group, yielding the target secondary amine.
Alternatively, the target amine can be synthesized via reductive amination. masterorganicchemistry.comlibretexts.org This widely used method involves the reaction of a primary amine, (S)-1-(2-chlorophenyl)ethan-1-amine, with a simple carbonyl compound like formaldehyde. This forms an intermediate iminium ion which is then reduced in situ to the N-methylated secondary amine. masterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.comharvard.educommonorganicchemistry.com
Transformations and Derivatizations Involving the Chiral Amine
The secondary amine group in this compound, being adjacent to a phenyl ring (a benzylic position), is susceptible to oxidation. The products of such reactions can vary depending on the oxidant and reaction conditions.
Catalyst-free oxidation of benzylic secondary amines using hydrogen peroxide (H2O2) in solvents like methanol (B129727) or acetonitrile (B52724) can selectively produce nitrones. acs.orgacs.org A nitrone is a functional group which is the N-oxide of an imine. This method is noted for its mild conditions and for being environmentally benign. acs.org
Other oxidative methods can convert benzylic amines into imines. researchgate.netresearchgate.net Various catalytic systems, including those based on metals like Ruthenium or Copper, have been developed for the aerobic oxidation of amines. advanceseng.comorientjchem.org For secondary amines, this would involve the oxidative coupling to form an imine. Furthermore, some strong oxidants can cleave the C-H bond alpha to the nitrogen, ultimately leading to the formation of amides. researchgate.net
Table 2: Potential Oxidation Products of Benzylic Secondary Amines
| Oxidant/System | Solvent | Typical Product |
|---|---|---|
| Hydrogen Peroxide (H2O2) | Methanol / Acetonitrile | Nitrone acs.orgacs.org |
| Metal-based catalysts (e.g., Ru, Cu) + O2 | Various organic solvents | Imine advanceseng.comorientjchem.org |
The nitrogen atom in this compound can act as a nucleophile to react with various electrophiles, leading to alkylation or acylation.
Acylation: As discussed in section 3.1.1, acylation with acyl chlorides is a common transformation. chemguide.co.uk Similarly, acid anhydrides can be used as acylating agents, often under neutral or mildly basic conditions, to form N,N-disubstituted amides. researchgate.netresearchgate.net The reaction with acetic anhydride, for example, would yield the corresponding acetamide. tandfonline.comgoogle.com
Alkylation: N-alkylation involves the formation of a new carbon-nitrogen bond with an alkyl group. This can be achieved by reacting the secondary amine with an alkyl halide (e.g., methyl iodide). However, this method can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to overalkylation and the formation of a quaternary ammonium salt. masterorganicchemistry.com More controlled methods, such as the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, have been developed for specific substrates. mdpi.com
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The chlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry for introducing various functional groups onto an aromatic system. masterorganicchemistry.comyoutube.com The reaction proceeds through the attack of an electrophile on the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex, followed by the loss of a proton to restore aromaticity. The position of substitution on the benzene ring is directed by the substituents already present. libretexts.orglibretexts.org
In the case of this compound, two substituents influence the regiochemical outcome of electrophilic substitution: the chloro group and the 1-(N-methylamino)ethyl group.
Chloro Group: The chlorine atom is an ortho-, para-directing group. libretexts.org Although it is an electron-withdrawing group through the inductive effect, which deactivates the ring towards electrophilic attack, it possesses lone pairs of electrons that can be donated to the ring through resonance, thus stabilizing the sigma complex when the attack occurs at the ortho and para positions. libretexts.org
1-(N-Methylamino)ethyl Group: This alkylamine substituent is an activating group and also an ortho-, para-director. libretexts.org The alkyl portion is electron-donating through an inductive effect, enriching the electron density of the aromatic ring and making it more nucleophilic.
The interplay of these two groups will determine the final position of the incoming electrophile. The activating 1-(N-methylamino)ethyl group generally has a stronger directing effect than the deactivating chloro group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the 1-(N-methylamino)ethyl group. However, the position para to this group is already occupied by the chloro substituent. Consequently, the most likely positions for electrophilic attack are the two ortho positions relative to the 1-(N-methylamino)ethyl group (C3 and C5 of the benzene ring). Steric hindrance from the ethylamine (B1201723) side chain might influence the ratio of substitution at these two positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the outcomes can be predicted based on these established principles.
| Substituent | Effect on Reactivity | Directing Effect |
| -Cl | Deactivating | Ortho, Para |
| -CH(CH₃)NHCH₃ | Activating | Ortho, Para |
Hydrolysis and Cleavage Reactions of Amine Derivatives
The amine functionality in derivatives of this compound can undergo various hydrolysis and cleavage reactions, which are crucial for the removal of protecting groups or for further synthetic transformations. nih.govnih.gov These reactions typically involve the cleavage of a carbon-nitrogen bond.
Hydrolysis of N-Acyl Derivatives:
N-acyl derivatives, or amides, of this compound can be hydrolyzed back to the parent amine. This reaction is a common method for deprotection in organic synthesis. The hydrolysis can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: This typically involves heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: This is usually carried out by heating the amide with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This method is generally irreversible as the final step forms a carboxylate salt.
Cleavage of N-Alkyl and N-Benzyl Derivatives:
The N-methyl group or other N-alkyl groups in derivatives of the target compound can be removed through various N-dealkylation methods. nih.govnih.gov N-debenzylation, the removal of an N-benzyl group, is a particularly common transformation due to the utility of the benzyl (B1604629) group as a protecting group for amines.
Several methods are available for N-debenzylation:
Catalytic Hydrogenolysis: This is one of the most common and mildest methods for N-debenzylation. nih.gov The reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. nih.gov The benzyl group is cleaved to yield the secondary amine and toluene. This method is often chemoselective and tolerates a wide range of other functional groups.
Oxidative Cleavage: Reagents such as ceric ammonium nitrate (B79036) (CAN) can be used for the oxidative debenzylation of N-benzyl tertiary amines. researchgate.netrsc.org This method is chemoselective and can be performed in the presence of other functionalities like N-benzyl amides and O-benzyl ethers. rsc.org
Using Chloroformates: Reagents like phenyl chloroformate or ethyl chloroformate can be used for the N-demethylation of tertiary amines, including alkaloids. nih.gov This method involves the formation of a carbamate (B1207046) intermediate, which is then hydrolyzed to the secondary amine.
The choice of method for hydrolysis or cleavage depends on the specific derivative and the presence of other functional groups in the molecule.
| Reaction Type | Typical Reagents and Conditions | Product |
| Hydrolysis of N-Acyl Derivative | Aq. HCl or Aq. NaOH, heat | This compound |
| N-Debenzylation | H₂, Pd/C | Corresponding secondary amine |
| Oxidative N-Debenzylation | Ceric Ammonium Nitrate (CAN) | Corresponding secondary amine |
| N-Dealkylation | Chloroformates (e.g., phenyl chloroformate) | Corresponding secondary amine |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
¹H NMR spectroscopy would be employed to identify all unique proton environments within the (S)-1-(2-Chlorophenyl)-n-methylethan-1-amine molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the methine (CH) proton, the methyl (CH₃) group attached to the chiral center, and the N-methyl (N-CH₃) protons. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, and the coupling constants (J) would provide information about the dihedral angles between them.
A hypothetical data table for the expected ¹H NMR signals is presented below. The exact chemical shifts and coupling constants would need to be determined experimentally.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic Protons (4H) | 7.0 - 7.5 | Multiplet | |
| Methine Proton (1H) | 3.5 - 4.5 | Quartet | |
| N-Methyl Protons (3H) | 2.2 - 2.6 | Singlet | |
| C-Methyl Protons (3H) | 1.2 - 1.6 | Doublet |
¹³C NMR spectroscopy would be used to map out the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and its local electronic environment. This technique would confirm the number of different carbon atoms and provide crucial information for the complete structural assignment.
A table of expected ¹³C NMR chemical shifts is provided below, pending experimental verification.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-H | 125 - 130 |
| Aromatic C-C | 140 - 145 |
| Methine Carbon (CH) | 55 - 65 |
| N-Methyl Carbon (N-CH₃) | 30 - 40 |
| C-Methyl Carbon (C-CH₃) | 15 - 25 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be essential. A COSY spectrum would reveal which protons are coupled to each other, helping to trace out the spin systems in the molecule. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H connectivity. These techniques are invaluable for complex structural elucidation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would be used to determine the molecular weight and to gain structural information from the fragmentation pattern. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). Analysis of the fragmentation pattern would provide insights into the stability of different parts of the molecule and help to confirm its structure.
A table summarizing the expected key ions in the mass spectrum is shown below.
| m/z | Ion Assignment | Significance |
| [M]⁺ | C₉H₁₂ClN⁺ | Molecular Ion |
| [M+2]⁺ | C₉H₁₂³⁷ClN⁺ | Isotope peak for Chlorine |
| [M-CH₃]⁺ | C₈H₉ClN⁺ | Loss of a methyl group |
| [M-NHCH₃]⁺ | C₈H₉Cl⁺ | Loss of the methylamino group |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would display absorption bands at specific frequencies corresponding to the vibrational modes of its functional groups. Key expected absorptions would include N-H stretching (for the secondary amine), C-H stretching (for both aromatic and aliphatic C-H bonds), C=C stretching (for the aromatic ring), and C-N and C-Cl stretching vibrations. The presence and position of these bands would serve to confirm the presence of the key functional groups in the molecule.
A table of expected characteristic FT-IR absorption bands is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Methyl/Methine Groups |
| C=C Stretch | 1450 - 1600 | Aromatic Ring |
| C-N Stretch | 1000 - 1250 | Amine |
| C-Cl Stretch | 600 - 800 | Chloroalkane |
Raman Spectroscopy (including FT-Raman) for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a unique "fingerprint" for a specific compound. mdpi.com When monochromatic light from a laser interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to the vibrational modes of the molecule's functional groups. researchgate.net This technique is highly specific and can be used to identify substances and analyze their molecular structure. nih.gov
For this compound, a Raman spectrum would exhibit characteristic peaks corresponding to its distinct structural components: the substituted benzene (B151609) ring, the secondary amine, and the alkyl chain. Fourier-Transform (FT) Raman spectroscopy, often utilizing a 1064 nm laser, is particularly advantageous as it minimizes fluorescence interference that can obscure spectral details in complex organic molecules. thermofisher.com
While a specific, experimentally-verified Raman spectrum for this compound is not widely available in public literature, the expected vibrational modes can be predicted based on the functional groups present. These assignments are critical for confirming the molecular structure and identifying the compound.
Expected Vibrational Modes for this compound
This table is based on typical vibrational frequencies for the specified functional groups and may vary in the actual compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H stretching | 3100 - 3000 |
| C=C stretching | 1600 - 1450 | |
| Ring "breathing" mode | ~1000 | |
| C-H in-plane bending | 1300 - 1000 | |
| C-H out-of-plane bending | 900 - 675 | |
| Alkyl Chain | C-H stretching (CH₃, CH) | 2975 - 2850 |
| C-H bending (CH₃, CH) | 1470 - 1350 | |
| C-C stretching | 1200 - 800 | |
| Amine Group | N-H stretching (secondary) | 3500 - 3300 (weak) |
| N-H bending | 1650 - 1550 | |
| C-N stretching | 1250 - 1020 | |
| Chloro Substituent | C-Cl stretching | 800 - 600 |
X-ray Diffraction (XRD) for Solid-State Structure Determination and Stereochemistry
For a chiral compound such as this compound, single-crystal XRD is the most powerful tool for unambiguously determining its absolute stereochemistry. soton.ac.uk The analysis can confirm the 'S' configuration at the chiral center by solving the crystal structure and calculating the Flack parameter, which should be close to zero for the correct enantiomer.
The crystal structure provides invaluable information on intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules pack in the crystal lattice. This solid-state information is critical in pharmaceutical sciences as different crystal forms (polymorphs) can have different physical properties. While a published crystal structure for this compound was not identified, analysis of the closely related compound (S)-N-methyl-1-phenylethan-1-aminium chloride provides an example of the type of data obtained from such an experiment. nih.gov
Example Crystal Structure Data for an Analogous Chiral Amine Salt
The following data is for (S)-N-methyl-1-phenylethan-1-aminium chloride and is presented for illustrative purposes only. nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₁₄N⁺ · Cl⁻ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.0158 (3) |
| b (Å) | 8.0435 (4) |
| c (Å) | 20.0763 (10) |
| Volume (ų) | 971.29 (8) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.192 |
Chromatographic Methods for Purity and Enantiomeric Purity Assessment
Chromatographic techniques are essential for assessing the purity of chemical compounds and, in the case of chiral molecules, for determining the relative proportions of each enantiomer.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis used to separate, identify, and quantify each component in a mixture. rjptonline.org For assessing the chemical purity of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase. Impurities would elute at different times than the main compound, allowing for their detection and quantification. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures. nih.gov This results in significantly faster analysis times, improved resolution (sharper peaks), and greater sensitivity compared to traditional HPLC. nih.gov A UPLC method for purity analysis of this compound would offer a more efficient and sensitive alternative for quality control, capable of detecting trace-level impurities.
Determining the enantiomeric purity, or enantiomeric excess (%ee), is critical for any single-enantiomer compound. heraldopenaccess.us This is achieved using a specialized form of HPLC where the stationary phase is itself chiral. mdpi.com Chiral Stationary Phases (CSPs) interact differently with the two enantiomers of a compound, causing one to be retained on the column longer than the other. jiangnan.edu.cn
Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209), are widely successful for separating a broad range of chiral compounds, including amines. mdpi.com For the separation of this compound from its (R)-enantiomer, a method analogous to that used for the structurally similar (S)-1-(4-Chlorophenyl)ethylamine would be highly effective. doi.org This involves using a column like the DAICEL CHIRALPAK OD-H, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers in the resulting chromatogram.
Typical Chiral HPLC Method for Enantiomeric Purity of Phenyl-substituted Chiral Amines
This table outlines a typical method based on established separations of analogous compounds. doi.org
| Parameter | Description |
| Column | DAICEL CHIRALPAK OD-H (or similar polysaccharide-based CSP) |
| Dimensions: 250 x 4.6 mm, 5 µm particle size | |
| Mobile Phase | n-Hexane / 2-Propanol (Isopropanol) |
| Typical Ratio: 90:10 or 95:5 (v/v) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Expected Outcome | Baseline separation of the (S) and (R) enantiomers |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. xisdxjxsu.asiamdpi.comaps.org It is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing molecules of this size.
A crucial first step in computational analysis is determining the molecule's most stable three-dimensional structure. Geometry optimization using DFT systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. wwnorton.comresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral (torsional) angles.
For (S)-1-(2-Chlorophenyl)-n-methylethan-1-amine, this would involve a conformational analysis to explore the different spatial orientations that can arise from rotation around its single bonds. Key rotations would include the bond connecting the chlorophenyl ring to the ethylamine (B1201723) side chain and the C-N bonds. The analysis would identify the global minimum energy conformer—the most stable and likely shape of the molecule in isolation—as well as other low-energy conformers that might exist in equilibrium.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. wikipedia.org
HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher energy HOMO indicates a better electron donor.
LUMO: Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons. A lower energy LUMO indicates a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical indicator of molecular stability. wikipedia.orgnih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, the electron-rich regions, such as the chlorophenyl ring and the nitrogen atom's lone pair, would likely be the primary contributors to the HOMO. The LUMO would likely be distributed across the anti-bonding orbitals of the aromatic ring.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. xisdxjxsu.asia
The MEP map is color-coded to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are attractive to electrophiles.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are attractive to nucleophiles.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would be expected to show a negative potential (red) concentrated around the electronegative chlorine and nitrogen atoms, reflecting their lone pairs of electrons. Positive potential (blue) would likely be found on the hydrogen atoms, especially the amine proton, making them susceptible to interaction with nucleophiles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis examines the electronic structure in terms of localized bonds, lone pairs, and anti-bonding orbitals, providing a chemically intuitive picture of bonding. wikipedia.orgwisc.edu A key application of NBO analysis is the study of intramolecular charge transfer, or hyperconjugation, which occurs when charge is delocalized from a filled "donor" orbital to a nearby empty "acceptor" orbital. acadpubl.eu
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a graphical method used to explore and quantify the various intermolecular interactions within a crystal lattice. mdpi.comnih.govmdpi.com This analysis requires single-crystal X-ray diffraction data, which does not appear to be publicly available for this compound.
If a crystal structure were available, a Hirshfeld surface would be generated around the molecule. This surface can be mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm map highlights regions of intermolecular contact:
Red spots: Indicate contacts that are shorter than the sum of the van der Waals radii, representing strong interactions like hydrogen bonds.
White areas: Represent contacts approximately equal to the van der Waals radii.
Blue areas: Indicate contacts longer than the van der Waals radii.
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations provide a way to observe the motion and behavior of a molecule over time, offering insights that are inaccessible from static models. researchgate.netmdpi.com By applying classical mechanics (Newton's laws of motion) to the atoms in the system, MD simulations can explore the molecule's conformational flexibility and its interactions with its environment, such as a solvent. mdpi.com
An MD simulation of this compound, typically placed in a box of solvent molecules like water, could be used to:
Explore the accessible conformational space in a solution, identifying the most prevalent shapes the molecule adopts.
Analyze the structure and dynamics of the solvation shell around the molecule.
Study the stability of intermolecular hydrogen bonds between the amine group and water molecules.
Calculate thermodynamic properties related to solvation.
These simulations are critical for bridging the gap between the behavior of an isolated molecule and its properties in a realistic biological or chemical environment.
Quantum Chemical Parameters and Reactivity Indices
Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of this compound, also known as esketamine. These theoretical investigations are crucial for understanding the molecule's stability and its interactions at a molecular level.
One such study optimized the geometry of esketamine using the B3LYP functional with a 6-311++G(d,p) basis set. pcbiochemres.com The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in this context. The energies of these orbitals are key indicators of the molecule's chemical reactivity and kinetic stability. pcbiochemres.com
The HOMO energy level for esketamine was calculated to be -9.40 eV, while the LUMO energy level was found to be 3.47 eV. pcbiochemres.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO's energy relates to its electron affinity.
The difference between the HOMO and LUMO energy levels, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. For esketamine, this energy gap is calculated to be 12.87 eV. pcbiochemres.com A large energy gap, such as this one, suggests high stability and low chemical reactivity, indicating a higher resistance to electronic excitation. pcbiochemres.com This stability implies that the molecule has a low tendency to interact with the residues of biomolecules and shows high resistance to electrophilic agents. pcbiochemres.com
These quantum chemical parameters are instrumental in deriving global reactivity indices, which further quantify the molecule's reactive nature. pcbiochemres.com The low chemical softness and high chemical hardness indices derived from these frontier orbital energies corroborate the prediction of low reactivity for the esketamine molecule. pcbiochemres.com
The following table summarizes the key quantum chemical parameters calculated for this compound:
Applications in Advanced Organic Synthesis As a Chiral Intermediate
Precursor in the Synthesis of Enantiopure Fine Chemicals and Pharmaceutical Intermediates
The chiral nature of (S)-1-(2-Chlorophenyl)-N-methylethan-1-amine makes it a significant starting material for producing enantiopure fine chemicals and pharmaceutical intermediates. Enantiopure compounds are crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or cause adverse effects. The use of chiral building blocks like this compound is a key strategy for accessing these single-enantiomer products. Its defined stereochemistry is transferred to subsequent products, ensuring the desired stereochemical outcome in the final molecule.
Derivatization for the Formation of Complex Organic Molecules
Derivatization is the chemical modification of a compound to produce a new substance with different properties suitable for a specific application. The primary amine functionality of this compound is a prime site for such modifications. Through derivatization, this chiral amine can be incorporated into larger, more complex molecular frameworks.
Common derivatization reactions for amines include acylation, alkylation, and silylation. For instance, reacting the amine with acyl chlorides or anhydrides yields amides, while reaction with alkyl halides produces secondary or tertiary amines. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for intricate molecular designs. The process often involves converting the amine into a derivative that can be more easily separated or detected, for example, in chromatographic methods like HPLC.
Table 1: General Derivatization Reactions for Primary Amines
| Reaction Type | Reagent Class | Product |
|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Reaction with Isocyanate | Isocyanates | Urea (B33335) |
Role in the Synthesis of N-Substituted Amides and Urea Derivatives
The synthesis of N-substituted amides and urea derivatives is a well-established application for primary and secondary amines. This compound can readily participate in these transformations.
N-Substituted Amides: The formation of an amide bond is a fundamental reaction in organic chemistry. This can be achieved by reacting the amine with a carboxylic acid or its derivatives, such as acyl chlorides or esters. These reactions are often facilitated by coupling reagents.
Urea Derivatives: Substituted ureas are significant in medicinal chemistry and drug discovery. The synthesis of urea derivatives can be achieved through several methods involving amines:
Reaction with Isocyanates: The most direct method involves reacting the amine with an isocyanate.
Reaction with Phosgene (B1210022) or Equivalents: Amines can react with phosgene or safer alternatives like N,N'-carbonyldiimidazole (CDI) to form an isocyanate in situ, which then reacts with another amine.
Oxidative Carbonylation: Catalytic systems, such as those using palladium, can facilitate the oxidative carbonylation of amines to form ureas.
The resulting chiral amides and ureas incorporating the (S)-1-(2-chlorophenyl)-N-methylethyl moiety can be investigated for various biological activities or used as intermediates in multi-step syntheses.
Utilization in the Preparation of Specific Heterocyclic Systems (e.g., Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives)
Heterocyclic compounds are integral to many pharmaceuticals and biologically active molecules. Amines are common precursors in the synthesis of nitrogen-containing heterocycles like thiazoles and pyrimidines.
Thiazole Derivatives: The thiazole ring is a component of many important compounds, including vitamin B1 (thiamine). While various synthetic routes exist, the Hantzsch thiazole synthesis is a classic method, involving the reaction of an α-haloketone with a thioamide. Amines can be precursors to the necessary thioamides or can be incorporated in other synthetic strategies. For example, 2-aminothiazole (B372263) derivatives can be synthesized and subsequently modified.
Pyrimidine Derivatives: The pyrimidine ring is found in nucleic acids (cytosine, thymine, uracil) and many synthetic drugs. Pyrimidine synthesis often involves the condensation of compounds containing an N-C-N fragment (like urea or its derivatives) with a 1,3-dicarbonyl compound. An amine such as this compound can be a precursor to a substituted urea or guanidine, which is then cyclized to form the pyrimidine ring.
Applications in Catalyst Design and Chiral Auxiliary Development
The chirality of this compound makes it a candidate for applications in asymmetric synthesis, either as a component of a catalyst or as a chiral auxiliary.
Catalyst Design: Chiral amines can act as organocatalysts or as ligands for metal-based catalysts. In organocatalysis, the amine can activate substrates through the formation of transient chiral intermediates like enamines or iminium ions. As a ligand, it can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction.
Chiral Auxiliary Development: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereoselectivity of a reaction. After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. Chiral amines and amino alcohols, such as pseudoephedrine and pseudoephenamine, are well-known chiral auxiliaries. This compound, with its defined stereocenter adjacent to the amine group, fits the structural profile of a potential chiral auxiliary for directing reactions like stereoselective alkylations or aldol (B89426) reactions.
Q & A
Q. What are the established synthetic methodologies for (S)-1-(2-Chlorophenyl)-N-methylethan-1-amine?
The compound is synthesized via:
- Reductive amination : Reacting 2-(2-chlorophenyl)ethan-1-one with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) under mild conditions (0–25°C, methanol). This method yields moderate to high purity but may require chiral resolution for enantiopure products .
- Nucleophilic substitution : Using 2-(2-chlorophenyl)ethylamine and methyl iodide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). This route often produces racemic mixtures, necessitating subsequent enantiomeric separation .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : ¹H NMR confirms the methyl group (δ 2.1–2.4 ppm, singlet) and chlorophenyl aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR identifies the quaternary carbon adjacent to chlorine (δ 135–140 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 184.0825 for C₉H₁₂ClN) .
- Chiral HPLC : Ensures enantiomeric purity using columns like Chiralpak AD-H with heptane/ethanol mobile phases .
Q. What physicochemical properties influence experimental workflows?
- LogP (2.2) : Indicates moderate lipophilicity, requiring organic solvents (e.g., DMSO) for dissolution.
- Melting point (128–130°C) : Guides storage conditions (desiccated, 2–8°C).
- Hygroscopicity : Demands inert-atmosphere handling to prevent degradation .
Advanced Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings yield enantiomerically enriched products.
- Kinetic resolution : Lipases selectively hydrolyze esters of the undesired enantiomer.
- Chiral chromatography : Preparative HPLC with cellulose-based phases achieves >99% enantiomeric excess (ee) .
Q. How does stereochemistry impact biological activity?
The (S)-enantiomer exhibits higher affinity for serotonin receptors (e.g., 5-HT2C) compared to the (R)-form. For example:
- In vitro assays : CHO-K1 cells transfected with human 5-HT2C receptors show (S)-enantiomer EC₅₀ values 5–10× lower than (R).
- Molecular docking : The (S)-configuration forms hydrogen bonds with Asp134 in the receptor’s binding pocket, enhancing selectivity .
Q. How are discrepancies in spectral data resolved?
- Solvent effects : Aromatic proton shifts vary between DMSO (δ 7.4–7.6) and CDCl₃ (δ 7.2–7.4).
- Impurity analysis : HRMS detects trace byproducts (e.g., methylated intermediates).
- 2D NMR (COSY/HSQC) : Assigns overlapping signals, such as distinguishing amine protons from solvent peaks .
Q. What structure-activity relationship (SAR) insights guide derivative optimization?
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve metabolic stability by 40% in hepatic microsomes.
- Methyl group position : α-Methylation increases blood-brain barrier penetration (logBB = 0.8 vs. 0.3 for ethyl analogs).
- Cyclopropane integration : Enhances 5-HT2C selectivity by reducing off-target binding (e.g., 5-HT2B) .
Q. What in vitro models evaluate metabolic stability?
- Liver microsomes : Human/rat microsomal assays quantify half-life (t₁/₂ > 60 minutes indicates moderate stability).
- CYP450 inhibition : Fluorogenic substrates (e.g., CYP3A4 with BFC) assess enzyme interaction.
- Glucuronidation assays : UDPGA cofactor tests predict Phase II metabolism rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
